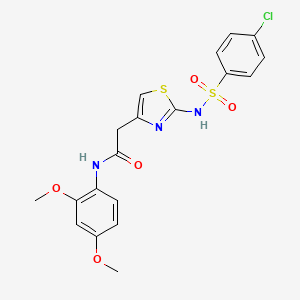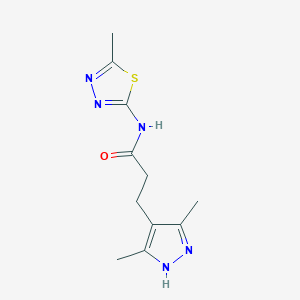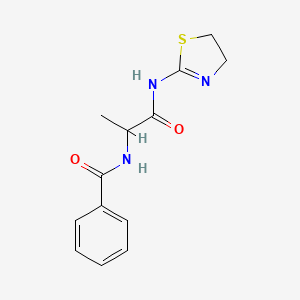![molecular formula C18H13BrN2O2S2 B2551960 1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 942920-42-5](/img/structure/B2551960.png)
1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]- is an organic compound with a unique structure. It is a heterocyclic compound containing a pyridine ring and a pyrrole ring. The compound is used in a variety of scientific research applications, including drug design and drug discovery, as well as biochemical and physiological research.
Scientific Research Applications
Enhancing Aqueous Solubility for Antiproliferative Agents
One significant application of thieno[2,3-b]pyridines, closely related to 1H-Pyrrolo[2,3-b]pyridine derivatives, is in improving the aqueous solubility of antiproliferative agents. Thieno[2,3-b]pyridines have shown potent antiproliferative activity but suffer from low water solubility, limiting their clinical application. To address this, strategies such as the introduction of a morpholine moiety to the molecular scaffold and loading potent thieno[2,3-b]pyridine derivatives into a cholesteryl-poly(allylamine) polymer matrix have been explored. These approaches significantly increased water solubility and demonstrated enhanced suppression of human pancreatic adenocarcinoma viability, showcasing the potential for clinical application enhancement (Zafar et al., 2018).
Novel Syntheses of Pyrrolo[2,3-b]pyridine Derivatives
The synthesis of substituted Pyrrolo[1,2-a]pyridines has been achieved through reactions involving bromination of acylthiophene and picoline, presenting a pathway to generate novel pyrrolo[2,3-b]pyridine derivatives. This method offers a versatile approach for synthesizing a wide range of compounds within this class, potentially expanding their application in various fields of chemical research (Goel et al., 2005).
Fluorescence and Luminescent Properties
Thieno[2,3-b]pyridine derivatives are explored for their highly luminescent properties. Polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, which share a structural resemblance with thieno[2,3-b]pyridine compounds, exhibit strong fluorescence. These materials' solubility in organic solvents and high quantum yield make them suitable for potential applications in optical materials and devices, highlighting the versatility of thieno[2,3-b]pyridine and related compounds in material science (Zhang & Tieke, 2008).
Anticancer and Kinase Inhibition
Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed, synthesized, and evaluated as inhibitors of the c-Met kinase, a promising target for cancer therapy. These compounds showed potent inhibition of c-Met kinase activity and demonstrated significant anticancer activity in vitro, indicating their potential as therapeutic agents in oncology (Liu et al., 2016).
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway, which plays an essential role in various types of tumors . The specific mechanism of action for “1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-” is not explicitly mentioned in the available resources.
Future Directions
1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR have development prospects . They could be beneficial for subsequent optimization due to their low molecular weight . The specific future directions for “1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-” are not detailed in the available resources.
Properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S2/c1-12-2-4-13(5-3-12)25(22,23)21-10-7-15-14(6-9-20-18(15)21)17-16(19)8-11-24-17/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHXYAIKTCQGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=C(C=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)
![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)


![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)


![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)

